Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- is a chemical compound with the molecular formula C13H17NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a cyclohexenyl group and a methyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. This inhibition can result in various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the cyclohexenyl and methyl groups.
N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the cyclohexenyl group.
4-methyl-N-pyridin-3-yl-benzenesulfonamide: Contains a pyridinyl group instead of the cyclohexenyl group.
Uniqueness
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexenyl group enhances its ability to interact with certain enzymes, making it a potent inhibitor. Additionally, the methyl group contributes to its stability and reactivity in various chemical reactions .
Properties
CAS No. |
57981-18-7 |
---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3 |
InChI Key |
UIXHIGQCEVVUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.